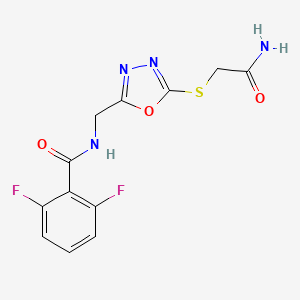

N-((5-((2-amino-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide

Description

The compound N-((5-((2-amino-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide is a heterocyclic molecule featuring a 1,3,4-oxadiazole core substituted with a thio-linked 2-amino-2-oxoethyl group at position 5 and a 2,6-difluorobenzamide moiety at the methyl position. The oxadiazole ring is known for its metabolic stability and ability to engage in hydrogen bonding, while the difluorobenzamide group may enhance lipophilicity and bioavailability .

Properties

IUPAC Name |

N-[[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2,6-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F2N4O3S/c13-6-2-1-3-7(14)10(6)11(20)16-4-9-17-18-12(21-9)22-5-8(15)19/h1-3H,4-5H2,(H2,15,19)(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOPWCWKTNPJJJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NCC2=NN=C(O2)SCC(=O)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F2N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-((2-amino-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide typically involves multiple steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through cyclization reactions involving hydrazides and carbon disulfide, followed by oxidation.

Thioether Linkage Formation: The thioether linkage is introduced by reacting the oxadiazole intermediate with a thiol compound under basic conditions.

Attachment of the Difluorobenzamide Moiety: The final step involves coupling the thioether-linked oxadiazole with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the oxadiazole ring or the carbonyl groups, potentially yielding amines or alcohols.

Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and alcohols.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. For instance, derivatives similar to N-((5-((2-amino-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide have shown promising results against various cancer cell lines. A study demonstrated that compounds with the oxadiazole structure exhibited significant cytotoxicity against HepG2 liver cancer cells with IC50 values comparable to established chemotherapeutics like paclitaxel .

Antibacterial and Antifungal Properties

The compound's derivatives have also been evaluated for antibacterial and antifungal activities. For example, certain oxadiazole derivatives were found to inhibit the growth of pathogens such as Streptococcus faecalis and Candida albicans, indicating their potential as antimicrobial agents . The structure–activity relationship (SAR) studies suggest that modifications at specific positions of the oxadiazole ring can enhance these biological activities.

Agricultural Applications

Pesticidal Activity

Compounds similar to this compound have been investigated for their pesticidal properties. The incorporation of oxadiazole rings into agrochemicals has been linked to increased efficacy against various pests and diseases affecting crops. Research indicates that these compounds can act as effective fungicides or herbicides due to their ability to disrupt cellular processes in target organisms .

Materials Science

Polymer Chemistry

In materials science, compounds like this compound are being explored for their potential use in polymer synthesis. The unique properties of the oxadiazole ring lend themselves to applications in creating polymers with enhanced thermal stability and mechanical properties. Such materials could be useful in developing high-performance coatings or composites .

Case Studies

Mechanism of Action

The mechanism of action of N-((5-((2-amino-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets. The oxadiazole ring and thioether linkage are believed to play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The difluorobenzamide moiety may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in 1,3,4-Oxadiazole Derivatives

N-((5-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide ()

- Key Difference: The 2-amino-2-oxoethyl group in the target compound is replaced with a 3-chlorophenyl-substituted amino-oxoethyl chain.

- Impact : The chlorophenyl group introduces steric bulk and electron-withdrawing effects, which may alter binding affinity to biological targets. However, the absence of the primary amide (-NH2) in this analog could reduce hydrogen-bonding capacity compared to the target compound .

2-Alkylthio-5-(4-N-acetyl(N-chloroacetyl)aminophenyl)-1,3,4-oxadiazoles ()

- Key Features: These analogs feature alkylthio chains and acetylamino substituents on the phenyl ring. Compounds 17, 18, 21, 22 demonstrated antibacterial activity against Bacillus subtilis and Staphylococcus aureus.

- However, the acetylated amino groups in these analogs could improve metabolic stability .

Thiadiazole vs. Oxadiazole Core: N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide ()

- Structural Difference : Replacement of the 1,3,4-oxadiazole core with a 1,3,4-thiadiazole ring.

- The dichlorophenyl group adds hydrophobicity, which may enhance membrane penetration but reduce solubility. The target compound’s oxadiazole core likely offers better metabolic stability due to lower reactivity .

Thiazole-Based Analogs: N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide ()

- Key Features : This derivative of nitazoxanide contains a thiazole ring and 2,4-difluorobenzamide. It inhibits the PFOR enzyme via amide anion formation.

- Comparison : The thiazole ring’s smaller size and nitrogen/sulfur atoms may confer different electronic properties compared to the oxadiazole core. The target compound’s 2,6-difluoro substitution (vs. 2,4-difluoro) could influence spatial alignment with enzyme active sites. Both compounds exhibit hydrogen-bonding networks critical for crystal packing and solubility .

Biological Activity

N-((5-((2-amino-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique molecular structure, which includes:

- Oxadiazole ring : A five-membered heterocyclic structure known for various biological activities.

- Benzamide moiety : Contributes to the compound's interactions with biological targets.

Molecular Formula : CHFNOS

This compound exhibits multiple mechanisms of action:

- Inhibition of Enzymatic Activity : Research indicates that compounds with similar oxadiazole structures can inhibit alkaline phosphatase (ALP), an enzyme involved in various physiological processes. In a study, analogues of this compound were synthesized and evaluated for their inhibitory effects on ALP, showing promising results in reducing enzyme activity .

- Antimicrobial Properties : The oxadiazole derivatives are known for their antimicrobial activities. Compounds in this class have demonstrated efficacy against various bacterial strains and fungi . The presence of the thioether group enhances the biological activity by improving lipophilicity and membrane penetration.

- Antitumor Activity : Preliminary studies suggest that benzamide derivatives can exhibit anticancer properties by modulating pathways involved in cell proliferation and apoptosis. The specific compound may target cancer cell lines effectively, although detailed studies are required to elucidate its full potential .

Case Study 1: Alkaline Phosphatase Inhibition

A series of N-(5-(alkylthio)-1,3,4-oxadiazol-2-yl)methylbenzamides were synthesized and tested for their ability to inhibit alkaline phosphatase. The results indicated a significant reduction in enzyme activity with certain derivatives showing IC50 values in the low micromolar range. This suggests potential applications in conditions where ALP modulation is beneficial .

Case Study 2: Antimicrobial Activity

In a study examining the antimicrobial effects of oxadiazole derivatives, compounds similar to this compound were tested against various pathogens. Results showed effective inhibition against Staphylococcus aureus and Escherichia coli, highlighting the potential for development as antimicrobial agents .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.